![molecular formula C19H13ClN2O B2743469 1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-25-0](/img/structure/B2743469.png)
1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
The compound “1-(4-Chlorobenzyl)piperazine” is a chemical that is used in laboratory settings . It’s important to note that this is not the exact compound you asked about, but it shares some structural similarities .
Synthesis Analysis
In a study titled “Design, Synthesis and Evaluation of Novel (E)-N’-((1-(4-chlorobenzyl)…”, a series of novel compounds were synthesized, which included a 1-(4-chlorobenzyl) component . The compounds were designed by combining structural features of PAC-1 (the first procaspase-3 activator) and oncrasin-1, a potential anticancer agent .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl chloride, a compound similar to the one you asked about, has been determined . It has a planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .
Chemical Reactions Analysis
In a study titled “Sequential analysis for identification of byproduct from N-benzylation reaction…”, a byproduct was identified during the N-benzylation of isatoic anhydride in the presence of sodium hydride . This byproduct was found to have wound-healing and anti-inflammatory potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chlorobenzyl alcohol, a compound similar to the one you asked about, have been reported . It is a solidified mass or fragments with a colorless appearance. It has a melting point of 27 - 29 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine and Fused Pyridine Derivatives
Research has explored the synthesis of new series of pyridine and fused pyridine derivatives. The focus has been on the reaction processes that lead to the formation of various pyridine carbonitriles and their derivatives, showcasing the compound's utility as a precursor in synthesizing more complex molecules with potential applications in materials science and chemical synthesis (S. A. Al-Issa, 2012).
Optical and Junction Characteristics
Another study delved into the structural, optical, and junction characteristics of pyridine derivatives, revealing their monoclinic polycrystalline nature and potential applications in optoelectronics and sensor technology. This research highlights the material's promising utility in fabricating devices that respond to environmental stimuli (I. Zedan, F. El-Taweel, E. El-Menyawy, 2020).
Material Science Applications
Conducting Polymers
A study on conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization mentions the synthesis of derivatized bis(pyrrol-2-yl) arylenes. This area of research is crucial for developing new materials with applications in electronics and energy storage, showcasing how pyridine derivatives can contribute to advancements in these fields (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996).
Catalysis and Chemical Reactions
Selective Ortho C-H Activation
Research into the selective ortho C-H activation of haloarenes by an Ir(I) system presents a novel approach to chemical synthesis, highlighting the role of pyridine derivatives in facilitating specific and efficient chemical transformations. This has implications for pharmaceutical synthesis and the development of new chemical processes (Eyal Ben-Ari, M. Gandelman, H. Rozenberg, L. Shimon, D. Milstein, 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
In a study titled “Antineoplastic Activity of Water…”, a novel kinase inhibitor, the maleimide derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1 H-pyrrole-2,5-dione (MI-1), was immobilized on a polymeric carrier, which significantly improved the water solubility of the MI-1 and enhanced its toxicity towards human colon cells . This suggests potential future directions for similar compounds in the field of drug delivery and cancer treatment .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-16-8-6-14(7-9-16)13-22-11-10-17(18(12-21)19(22)23)15-4-2-1-3-5-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPMCHGEOIRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile |
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